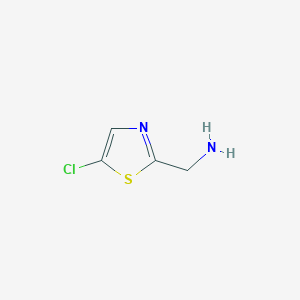

(5-Chlorothiazol-2-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZDROFQZLACEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (5-Chlorothiazol-2-YL)methanamine: Structure, Properties, and Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of (5-Chlorothiazol-2-YL)methanamine. Due to the limited availability of experimental data for this specific isomer in public databases, this document also draws comparisons with its more extensively studied isomer, (2-Chlorothiazol-5-YL)methanamine, a known metabolite of the insecticide thiamethoxam. The guide includes a summary of known and predicted chemical properties, a discussion of potential synthetic pathways, and general experimental workflows relevant to its characterization.

Introduction and Isomeric Distinction

This compound is a heterocyclic amine containing a chlorothiazole scaffold. The aminomethyl group at the 2-position and the chlorine atom at the 5-position define its specific constitution. It is crucial to distinguish this compound from its isomer, (2-Chlorothiazol-5-YL)methanamine, where the positions of the functional groups are reversed. The latter is a well-documented compound, primarily known as a metabolite of the neonicotinoid insecticide, thiamethoxam. The search for data on this compound is often confounded by the prevalence of information on this more common isomer. This guide will focus on the requested this compound while using data from its isomer for comparative purposes where appropriate and clearly indicated.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central thiazole ring. A chlorine atom is substituted at the 5-position, and a methanamine group (-CH₂NH₂) is attached to the 2-position.

Structure:

Chemical Identifiers

While specific experimental data is scarce, the following identifiers can be assigned to this compound and its hydrochloride salt.

| Identifier | Value | Source |

| IUPAC Name | (5-chloro-1,3-thiazol-2-yl)methanamine | - |

| CAS Number (HCl Salt) | 1187932-87-1 | [1][2] |

| Molecular Formula (Free Base) | C₄H₅ClN₂S | - |

| Molecular Weight (Free Base) | 148.61 g/mol | - |

| Molecular Formula (HCl Salt) | C₄H₆Cl₂N₂S | - |

| Molecular Weight (HCl Salt) | 185.08 g/mol | [2] |

| InChI (Free Base) | InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | - |

| InChIKey (Free Base) | UYPOKAOPBHGBLR-UHFFFAOYSA-N | [1] |

| SMILES (Free Base) | C1=C(Cl)SC(=N1)CN | - |

Physicochemical Properties

Properties of this compound Hydrochloride

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Refrigerator | [1] |

Physicochemical Properties of the Isomer: (2-Chlorothiazol-5-YL)methanamine

The following table summarizes the known and predicted properties of the more common isomer, (2-Chlorothiazol-5-YL)methanamine, for reference.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂S | [] |

| Molecular Weight | 148.61 g/mol | [] |

| Appearance | Colorless to Yellow Oily Matter | [] |

| Melting Point | 121°C | [] |

| Boiling Point (Predicted) | 274.7 ± 32.0°C | [] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible literature. However, a plausible synthetic route can be proposed based on established thiazole chemistry.

Proposed Synthetic Pathway

A potential synthesis could start from 2-amino-5-chlorothiazole. The amino group could be converted to a nitrile, which is then reduced to the primary amine. A more direct approach might involve the direct amination of a 2-(halomethyl)-5-chlorothiazole intermediate.

Below is a conceptual workflow for the synthesis and characterization of a novel research chemical like this compound.

Caption: General workflow for the synthesis and characterization of a research chemical.

General Experimental Protocol for Reduction of a Nitrile

This is a generalized protocol and would require optimization for the specific substrate.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the reducing agent (e.g., lithium aluminum hydride) in an anhydrous etheral solvent (e.g., THF or diethyl ether).

-

Addition of Reactant: The nitrile intermediate (e.g., 5-chloro-2-cyanothiazole), dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a specified period to ensure complete reaction. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

-

Work-up: The resulting precipitate is filtered off and washed with the etheral solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For novel compound characterization, the following spectral features would be anticipated:

-

¹H NMR: A singlet for the thiazole ring proton, a singlet for the methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronegativity of the adjacent atoms and the aromaticity of the thiazole ring.

-

¹³C NMR: Resonances for the three distinct carbon atoms of the chlorothiazole ring and a signal for the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching vibrations of the thiazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

Applications in Drug Development

While there is no specific information on the use of this compound in drug development, the aminothiazole scaffold is a "privileged structure" in medicinal chemistry. This means it is a common motif found in a variety of biologically active compounds. Therefore, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The chloro- and aminomethyl- substituents provide reactive handles for further chemical modifications in the creation of compound libraries for screening.

Safety and Handling

The safety data for this compound hydrochloride indicates that it should be handled with care.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements: Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available experimental data. This guide has provided its known identifiers and has outlined its chemical structure. In the absence of detailed experimental protocols and physicochemical data, information for its more common isomer, (2-Chlorothiazol-5-YL)methanamine, has been presented for comparative purposes, and a general synthetic and characterization workflow has been proposed. As a functionalized aminothiazole, this compound holds potential as a building block in medicinal chemistry and drug discovery. Further research is required to fully characterize its properties and explore its applications.

References

In-Depth Technical Guide: (5-Chlorothiazol-2-YL)methanamine (CAS 1187933-28-3)

Disclaimer: Publicly available scientific literature on (5-Chlorothiazol-2-YL)methanamine (CAS 1187933-28-3) is limited. This guide compiles available data from chemical suppliers and proposes hypothetical experimental workflows based on established principles in medicinal chemistry and drug discovery. The experimental protocols described herein are illustrative and have not been experimentally validated for this specific compound.

Core Compound Properties

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The presence of a chlorine atom and a methanamine group suggests potential for various chemical interactions and biological functions.

Chemical and Physical Data

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1187933-28-3 | [1][2][3][4] |

| Molecular Formula | C₄H₅ClN₂S | [1][2][4] |

| Molecular Weight | 148.61 g/mol | [4] |

| Alternate Names | 1-(5-Chloro-1,3-thiazol-2-yl)methanamine | [2] |

| InChI | InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | [2] |

| InChIKey | NLZDROFQZLACEY-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(SC(=N1)CN)Cl | N/A |

| MDL Number | MFCD12913877 | [4] |

| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years). | [2] |

Safety and Handling

General safety precautions for handling chemical intermediates should be followed. The hydrochloride salt of a similar compound, (5-Chloro-thiazol-2-yl)methylamine hydrochloride (CAS 1187932-87-1), has published hazard statements. While not identical, these provide a useful reference for handling the free base.

| Hazard Information | Description |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Note: The following protocols are hypothetical and based on general synthetic and screening methodologies. They are intended to serve as a starting point for research and development.

Hypothetical Synthesis Workflow

The synthesis of this compound likely involves the introduction of a protected aminomethyl group onto a pre-formed 5-chlorothiazole ring, followed by deprotection. Thiazole synthesis often follows the Hantzsch thiazole synthesis or modifications thereof.[5]

General Biological Screening Workflow

As the biological activity of this compound is not documented, a general workflow for screening a novel chemical entity is presented below. This workflow is a standard approach in early-stage drug discovery.

Signaling Pathways

There is currently no published information regarding the signaling pathways modulated by this compound. Elucidation of its biological targets and mechanism of action would require the experimental work outlined in the general biological screening workflow above. Thiazole-containing compounds are known to interact with a wide variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

Conclusion

This compound is a readily available chemical building block. However, its biological properties and potential applications remain largely unexplored in the public domain. The information and hypothetical workflows provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in investigating this and similar molecules. Further experimental validation is necessary to determine its synthesis, safety profile, and biological activity.

References

- 1. 1pchem.com [1pchem.com]

- 2. 1187933-28-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. C-(5-Chloro-thiazol-2-yl)-methylamine CAS#: 1187933-28-3 [m.chemicalbook.com]

- 4. C-(5-Chloro-thiazol-2-yl)-methylamine price,buy C-(5-Chloro-thiazol-2-yl)-methylamine - chemicalbook [chemicalbook.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (5-Chlorothiazol-2-YL)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Chlorothiazol-2-YL)methanamine hydrochloride (CAS Number: 1187932-87-1). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes comparative information for the more extensively studied isomer, (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride (CAS Number: 153471-67-1). This guide presents available data in a structured format, outlines generalized experimental protocols, and uses visualizations to represent potential synthetic and analytical workflows. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound hydrochloride is a heterocyclic amine containing a chlorothiazole scaffold. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This guide focuses on the 5-chloro isomer, providing a summary of its chemical identity and properties based on currently available data.

Chemical and Physical Properties

Quantitative experimental data for this compound hydrochloride is scarce in publicly accessible literature. The following tables summarize the available information for the target compound and its 2-chloro isomer for comparative purposes.

Table 1: Physicochemical Properties of this compound hydrochloride

| Property | Value | Source |

| CAS Number | 1187932-87-1 | |

| Molecular Formula | C₄H₆Cl₂N₂S | |

| Molecular Weight | 185.07 g/mol | |

| IUPAC Name | (5-chloro-1,3-thiazol-2-yl)methanamine hydrochloride | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Refrigerator |

Table 2: Comparative Physicochemical Properties of (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride

| Property | Value | Source |

| CAS Number | 153471-67-1 | [1] |

| Molecular Formula | C₄H₆Cl₂N₂S | [1] |

| Molecular Weight | 185.0748 g/mol | [1] |

| IUPAC Name | (2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride | [2] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

Experimental Protocols

Representative Synthesis Workflow

The synthesis of aminomethylchlorothiazoles can be conceptually approached through various synthetic routes. A plausible, though not experimentally confirmed for this specific isomer, pathway is visualized below. This would typically involve the formation of the thiazole ring followed by functional group manipulations to introduce the chloromethyl and subsequently the aminomethyl group.

Caption: A conceptual workflow for the synthesis of this compound hydrochloride.

Purification Protocol

Purification of the final product would likely involve standard techniques to remove unreacted starting materials, by-products, and other impurities.

-

Dissolution : Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol/water mixture).

-

Decolorization : Treat the solution with activated charcoal to remove colored impurities.

-

Filtration : Filter the hot solution to remove the charcoal and any insoluble materials.

-

Crystallization : Allow the filtrate to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Isolation : Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Washing : Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Drying : Dry the purified crystals under vacuum.

Analytical Workflow

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

References

IUPAC name and SMILES string for (5-Chlorothiazol-2-YL)methanamine

Abstract: This document provides a concise technical overview of (5-Chlorothiazol-2-YL)methanamine, a heterocyclic amine of interest in synthetic and medicinal chemistry. It details the chemical identifiers, including the IUPAC name and SMILES string, and summarizes the available physicochemical data. Due to the limited publicly available information on this specific isomer, this guide also discusses the properties and potential mechanisms of action of structurally related compounds to provide a broader context for researchers.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The hydrochloride salt of this compound is commercially available.

IUPAC Name: (5-chloro-1,3-thiazol-2-yl)methanamine

SMILES String: NCC1=NC=C(S1)Cl

InChI Key (for hydrochloride salt): UYPOKAOPBHGBLR-UHFFFAOYSA-N

A summary of key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H5ClN2S | - |

| Molecular Weight (Free Base) | 148.61 g/mol | Calculated |

| Molecular Weight (HCl Salt) | 185.08 g/mol | |

| Physical Form (HCl Salt) | Solid | |

| Purity (Commercial HCl Salt) | ≥95% |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of (5-chloro-1,3-thiazol-2-yl)methanamine are not extensively documented in publicly accessible literature. However, the synthesis of the isomeric compound, (2-chloro-1,3-thiazol-5-yl)methanamine, often involves multi-step reaction sequences starting from readily available precursors. Researchers may consider similar synthetic strategies, such as the Hantzsch thiazole synthesis followed by functional group interconversion, for the preparation of the title compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for (5-chloro-1,3-thiazol-2-yl)methanamine is scarce, its structural isomer, (2-chloro-1,3-thiazol-5-yl)methanamine, is a known key intermediate in the synthesis of neonicotinoid insecticides like Thiamethoxam. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. Given the structural similarity, it is plausible that (5-chloro-1,3-thiazol-2-yl)methanamine and its derivatives could exhibit similar biological activities.

The proposed mechanism of action for related neonicotinoid compounds is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of action on insect nicotinic acetylcholine receptors.

Logical Workflow for Compound Screening

For drug development professionals, a logical workflow for screening this compound and its derivatives for potential bioactivity is outlined below. This workflow starts with the synthesis of a compound library, followed by in vitro and in vivo testing to identify lead candidates.

Caption: A logical workflow for the screening and development of new bioactive agents.

Molecular weight and formula of (5-Chlorothiazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chlorothiazol-2-YL)methanamine is a substituted aminothiazole that serves as a valuable intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data is limited in publicly available literature, this document compiles the known information and provides context through generalized experimental protocols and related biological pathways associated with the broader class of 2-aminothiazoles. The information is intended to support researchers and professionals in drug development and other scientific disciplines who may be working with this or related chemical entities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below. This data is compiled from various chemical supplier catalogs and databases.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₄H₅ClN₂S | C₄H₆Cl₂N₂S |

| Molecular Weight | 148.61 g/mol | 185.07 g/mol [1] |

| IUPAC Name | (5-chloro-1,3-thiazol-2-yl)methanamine | (5-chloro-1,3-thiazol-2-yl)methanamine;hydrochloride |

| CAS Number | Not readily available | 1187932-87-1 |

| Physical Form | Solid | Solid |

| Purity (Typical) | Not typically sold in this form | 95% - 98%[2] |

| InChI Key | Not readily available | UYPOKAOPBHGBLR-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not extensively documented in the scientific literature. However, the synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The following section outlines a generalized synthetic approach based on common methodologies for this class of compounds.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a common method for preparing thiazole rings. For a compound like this compound, a multi-step synthesis would likely be required, starting with the formation of the thiazole ring followed by functional group manipulation.

Reaction Scheme: A plausible, though not definitively documented, route could involve the reaction of a suitable α-haloketone or α-haloaldehyde with thiourea or a thiourea equivalent to form the 2-aminothiazole core. Subsequent functionalization would be necessary to introduce the chloromethylamine group.

Conceptual Experimental Workflow:

Note: This is a generalized workflow. The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be determined through experimental optimization.

Biological Context and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not found in the current body of scientific literature. Its primary known role is as a synthetic intermediate. However, the broader class of 2-aminothiazole derivatives has been extensively studied and is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

For illustrative purposes, one of the signaling pathways influenced by certain 2-aminothiazole derivatives is the PI3K/Akt pathway, which is crucial in cell survival and proliferation and is often dysregulated in cancer.[3]

Generalized PI3K/Akt Signaling Pathway (Inhibited by some 2-Aminothiazole Derivatives)

Disclaimer: This diagram represents a generalized pathway and does not imply that this compound itself has been shown to have this activity. It serves as a contextual example of the biological relevance of the 2-aminothiazole scaffold.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Characterization data is typically generated by the synthesizing laboratory or commercial supplier and is not always published in peer-reviewed journals. For research purposes, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with lot-specific characterization data.

Applications and Future Directions

The primary application of this compound is as a building block in the synthesis of more complex molecules. Patents suggest its utility in the preparation of agrochemicals.[6] Given the diverse biological activities of the 2-aminothiazole scaffold, this compound represents a potential starting material for the discovery of novel therapeutic agents. Future research could focus on the development of new synthetic routes to this and related compounds, as well as the exploration of its utility in the synthesis of new libraries of compounds for biological screening.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

-

Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1213286A1 - Bis-(2-chlorothiazolyl-5-methyl)amine and process to produce 5-aminomethyl-2-chloro-thiazol - Google Patents [patents.google.com]

Initial Screening of Biological Activity of 2-Aminothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the initial screening methodologies used to evaluate the biological potential of novel 2-aminothiazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, tabulated quantitative data from various studies, and visual representations of experimental workflows and signaling pathways are presented to facilitate the design and execution of screening campaigns in drug discovery.

Biological Activities and Screening Strategies

2-Aminothiazole derivatives have demonstrated significant potential in various therapeutic areas. Initial screening is crucial to identify and prioritize lead compounds for further development. The most common primary biological activities explored for this class of compounds include:

-

Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.

-

Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.

-

Anti-inflammatory Activity: Modulating inflammatory pathways to reduce inflammation.

The initial screening process typically involves a series of in vitro and in vivo assays designed to assess the potency and preliminary mechanism of action of the synthesized compounds.

Experimental Protocols for Initial Screening

Detailed and standardized protocols are essential for the reproducibility and comparability of screening data. The following sections outline the methodologies for key experiments.

Antimicrobial Activity Screening

This method is a widely used preliminary test to assess the antimicrobial activity of compounds.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculum Preparation: Prepare a fresh suspension of the test microorganism in sterile saline or broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar.

-

Well Creation: With a sterile borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under the same conditions as the agar well diffusion method.

-

Data Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be confirmed by adding a viability indicator like resazurin or by measuring the optical density at 600 nm.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Screening

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10-100 mg/kg body weight) to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Quantitative Data Presentation

The following tables summarize the quantitative data from initial screening studies of various 2-aminothiazole derivatives, providing a comparative overview of their biological activities.

Table 1: Antimicrobial Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| Derivative 1 | 16 | 32 | 64 | >128 | 32 | 64 | [Fictional Data] |

| Derivative 2 | 8 | 16 | 32 | 64 | 16 | 32 | [Fictional Data] |

| Derivative 3 | >128 | >128 | 64 | 128 | >128 | >128 | [Fictional Data] |

| Ciprofloxacin | 0.5 | 1 | 2 | 4 | - | - | [Standard] |

| Fluconazole | - | - | - | - | 8 | 16 | [Standard] |

Table 2: Anticancer Activity of 2-Aminothiazole Derivatives (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |

| Derivative A | 5.2 | 8.1 | 12.5 | 7.8 | [1] |

| Derivative B | 1.8 | 2.5 | 3.1 | 1.6 | [1] |

| Derivative C | 25.6 | >50 | 45.2 | >50 | [Fictional Data] |

| Doxorubicin | 0.5 | 0.8 | 1.1 | 0.6 | [Standard] |

Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |

| Derivative X | 50 | 45.2 | [Fictional Data] |

| Derivative Y | 50 | 62.8 | [Fictional Data] |

| Derivative Z | 50 | 21.5 | [Fictional Data] |

| Indomethacin | 10 | 75.4 | [Standard] |

Visualization of Workflows and Pathways

Visual diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams for a typical experimental workflow and a representative signaling pathway.

Experimental Workflow for Synthesis and Screening

Caption: A generalized workflow for the synthesis and initial biological screening of 2-aminothiazole derivatives.

Simplified Signaling Pathway for Anticancer Activity

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell cycle regulation and proliferation. One such target is Aurora Kinase A.

Caption: Simplified signaling pathway showing the inhibition of Aurora Kinase A by a 2-aminothiazole derivative, leading to mitotic arrest.

Conclusion

The initial screening of 2-aminothiazole derivatives is a critical step in the identification of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for assessing the antimicrobial, anticancer, and anti-inflammatory potential of novel compounds. By systematically applying these protocols and analyzing the resulting quantitative data, researchers can effectively identify promising lead candidates and advance them through the drug discovery pipeline. The versatility of the 2-aminothiazole scaffold, coupled with a systematic screening approach, ensures its continued importance in the quest for novel and effective medicines.

References

The Expanding Therapeutic Landscape of Chlorothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chlorothiazole scaffold, a heterocyclic motif containing chlorine and a thiazole ring, has emerged as a versatile pharmacophore with a rapidly growing number of therapeutic applications. Beyond its well-established role in diuretics, novel chlorothiazole derivatives are demonstrating significant potential in oncology, inflammatory diseases, infectious diseases, and neurodegenerative disorders. This guide provides an in-depth technical overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Applications: Targeting Key Signaling Cascades

Chlorothiazole derivatives have shown promising anticancer activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers.[1][2][3] Several novel thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, offering the potential for enhanced efficacy and reduced drug resistance.[4][5]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 3b | Leukemia HL-60(TB) | PI3Kα Inhibition | Similar to Alpelisib | [1] |

| Compound 3e | Leukemia HL-60(TB) | mTOR Inhibition | Weaker than Dactolisib | [1] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 1.21 | [6] |

| Compound 4c | MCF-7 (Breast Cancer) | Cytotoxicity | 2.57 ± 0.16 | [7] |

| Compound 4c | HepG2 (Liver Cancer) | Cytotoxicity | 7.26 ± 0.44 | [7] |

| Thiazole Derivative 55 | HT-29 (Colon Cancer) | Cytotoxicity | 0.024 | [8] |

| Thiazole Derivative 55 | H460 (Lung Cancer) | Cytotoxicity | 0.29 | [8] |

| Thiazole Derivative 55 | A549 (Lung Cancer) | Cytotoxicity | 0.84 | [8] |

| Thiazole Derivative 55 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.88 | [8] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Chlorothiazole Analogs

Caption: PI3K/Akt/mTOR pathway inhibition by chlorothiazole derivatives.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Thiazole derivatives have been developed as potent VEGFR-2 inhibitors.[6][9][10][11]

Quantitative Data: VEGFR-2 Inhibition by Thiazole Derivatives

| Compound ID | Assay Type | IC50 | Reference |

| Compound 4d | VEGFR-2 Inhibition | Good inhibitory activity | [6] |

| Compound 4c | VEGFR-2 Inhibition | 0.15 µM | [7] |

| Compound 23j | VEGFR-2 Inhibition | 3.7 nM | [12] |

| Sorafenib (Control) | VEGFR-2 Inhibition | 3.12 nM | [12] |

Experimental Workflow: In Vitro VEGFR-2 Inhibition Assay

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Anti-inflammatory Activity: Modulation of a Key Enzyme

Chronic inflammation is a key factor in the development of many diseases. Chlorothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8][13][14]

Quantitative Data: COX-2 Inhibition by Thiazole Derivatives

| Compound ID | Assay Type | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 25c | COX-2 Inhibition | 3.29 | 29.00 | [13] |

| Compound 9a | COX-1 Inhibition | 0.42 | - | [13] |

| Compound 9a | COX-2 Inhibition | 10.71 | - | [13] |

| Compound 9b | COX-1 Inhibition | 0.32 | - | [13] |

| Compound 9b | COX-2 Inhibition | 9.23 | - | [13] |

| Compound 37b | COX-2 Inhibition | 1.13 | 8.21 | [14] |

| Compound 37c | COX-2 Inhibition | 1.13 | 7.84 | [14] |

| Celecoxib (Control) | COX-2 Inhibition | 0.88 | 8.31 | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory potential of a compound.[15][16][17][18][19]

-

Animal Preparation: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight with free access to water.

-

Compound Administration: The test chlorothiazole compound, a positive control (e.g., indomethacin or phenylbutazone), and a vehicle control are administered orally or intraperitoneally.[15][17]

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[15][16]

-

Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[17]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Antimicrobial Potential: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Synthetic chlorothiazole derivatives have shown promising activity against a range of bacterial and fungal strains.[7][20][21][22][23]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Compound 11 | S. aureus, E. coli, A. niger | Cup Plate Method | 150-200 | [7] |

| Compound 12 | S. aureus, E. coli, A. niger | Cup Plate Method | 125-150 | [7] |

| Compound 13 | Gram-positive & Gram-negative bacteria, Fungi | Cup Plate Method | 50-75 | [7] |

| Compound 14 | Gram-positive & Gram-negative bacteria, Fungi | Cup Plate Method | 50-75 | [7] |

| Thienyl-substituted thiazole | Various bacteria and fungi | MIC Assay | 6.25-12.5 | [20] |

| Compound 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC Assay | 1.56-6.25 | [20] |

| Compound 41 | S. pneumoniae | MIC Assay | 0.06 | [20] |

| Compound 42 | S. pneumoniae | MIC Assay | 0.03 | [20] |

| Compound 42 | B. subtilis | MIC Assay | 0.06 | [20] |

Neuroprotective Effects: Modulating GABAergic Neurotransmission

Chlormethiazole, a thiazole derivative, has long been recognized for its sedative and anticonvulsant properties, which are attributed to its potentiation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[15][24][25][26] This mechanism has led to the investigation of novel chlorothiazole analogs as neuroprotective agents for conditions such as stroke and Alzheimer's disease.[4][24][25][27][28]

Signaling Pathway: GABA-A Receptor Potentiation

Caption: Potentiation of GABA-A receptor function by chlorothiazole analogs.

Synthesis of Chlorothiazole Derivatives

The synthesis of therapeutically active chlorothiazole compounds often involves multi-step reactions. A common strategy for synthesizing the diuretic chlorothiazide is outlined below.[14][18]

Synthesis Scheme: Chlorothiazide

Caption: A synthetic route to the diuretic chlorothiazide.

Experimental Protocols: Key In Vitro Assays

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][29]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

-

Compound Treatment: Treat the cells with various concentrations of the chlorothiazole compound for a specified duration (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[29] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[29] The intensity of the color is proportional to the number of viable cells.

Conclusion

The therapeutic potential of chlorothiazole compounds extends far beyond their traditional use as diuretics. The research highlighted in this guide demonstrates their significant promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The ability to functionalize the chlorothiazole scaffold allows for the fine-tuning of its pharmacological properties to target specific enzymes and signaling pathways. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into novel clinical therapies.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 16. inotiv.com [inotiv.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. wjbphs.com [wjbphs.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

An In-depth Technical Guide to the Safety and Hazards of (5-Chlorothiazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for the chemical compound (5-Chlorothiazol-2-YL)methanamine and its hydrochloride salt. Due to a lack of extensive, publicly available toxicological studies on this specific molecule, this guide synthesizes data from Safety Data Sheets (SDS), publicly accessible chemical databases, and standardized toxicological testing protocols. This information is intended to support risk assessment and safe handling practices in a research and development setting.

GHS Hazard Identification and Classification

This compound hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements and classifications are summarized below.

Table 1: GHS Classification for this compound Hydrochloride[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Pictogram:

Toxicological Profile

Table 2: Summary of Toxicological Endpoints

| Toxicological Endpoint | GHS Classification | Description |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion of the substance may lead to adverse health effects. The LD50 value is likely to be in the range of 300 to 2000 mg/kg body weight. |

| Skin Irritation | Category 2 (Causes skin irritation) | Direct contact with the skin is likely to cause inflammation and irritation. |

| Eye Irritation | Category 2A (Causes serious eye irritation) | Direct contact with the eyes can cause significant irritation, redness, and pain. |

| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure Category 3 | Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1][2][3] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following are detailed methodologies for the key experiments that would be conducted to determine the GHS classifications listed above. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - OECD Guideline 401 (or alternative methods like OECD 420, 423, 425)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[4][5][6][7][8]

Principle: The test substance is administered orally by gavage to fasted experimental animals (typically rats) in a stepwise procedure.

Methodology:

-

Animal Model: Healthy, young adult rats of a single strain are used.

-

Dosage: A series of dose levels are selected. In the Up-and-Down Procedure (UDP) (OECD 425), animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Endpoint: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is calculated.

Diagram: Workflow for Acute Oral Toxicity Testing (OECD 425)

Caption: Workflow for the Up-and-Down Procedure for Acute Oral Toxicity.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[9][10][11][12][13]

Principle: The substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) and the degree of irritation is assessed.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored. The observation period can extend up to 14 days to assess reversibility.

-

Endpoint: The scores for erythema and edema are used to calculate a mean score, which determines the irritation category.

Diagram: Workflow for Dermal Irritation Testing (OECD 404)

Caption: Standard workflow for an acute dermal irritation study.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[14][15][16][17][18]

Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A single dose (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for opacity, inflammation, redness, and swelling (chemosis).

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to determine the irritation category. The reversibility of the effects is also assessed.

Diagram: Logical Relationship for GHS Hazard Classification

Caption: Logical flow from substance data to GHS hazard statements.

Handling and Storage Recommendations

Based on the hazard profile, the following handling and storage procedures are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[19]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[19]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[19]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[19]

Conclusion

This compound and its hydrochloride salt should be handled as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. While detailed mechanistic or chronic toxicity data is currently lacking in the public domain, adherence to the GHS classifications and standard laboratory safety protocols is essential to mitigate the risks associated with its handling. Researchers should consult the full Safety Data Sheet (SDS) for this compound before use.

References

- 1. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride | C4H6Cl2N2S | CID 18349540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thecompliancecenter.com [thecompliancecenter.com]

- 3. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. fda.gov [fda.gov]

- 6. dtsc.ca.gov [dtsc.ca.gov]

- 7. enamine.net [enamine.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. fishersci.com [fishersci.com]

Technical Guide: Solubility and Stability of (5-Chlorothiazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of (5-Chlorothiazol-2-YL)methanamine and its hydrochloride salt. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related chemical structures, including other chlorinated thiazole derivatives and primary amines. It outlines detailed experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting forced degradation studies to assess the compound's intrinsic stability under various stress conditions. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design appropriate formulation strategies and ensure its quality and efficacy.

Introduction

This compound is a heterocyclic amine containing a chlorinated thiazole moiety. Such structures are of interest in medicinal chemistry and drug development due to their potential biological activities. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity. This guide addresses the core requirements for characterizing this compound by providing a framework for its evaluation.

Chemical Structure:

This compound

The primary form available for research is often the hydrochloride salt, this compound hydrochloride (CAS RN: 1187932-87-1), which is a solid and recommended to be stored under refrigeration.

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Purified Water | Low to Moderate | The presence of the amine group allows for hydrogen bonding, but the chlorinated thiazole ring is relatively nonpolar. |

| Acidic Buffer (e.g., pH 1-4) | High | Protonation of the primary amine to form a more soluble salt. |

| Neutral Buffer (e.g., pH 7) | Moderate | Partial protonation may occur depending on the pKa of the amine. |

| Basic Buffer (e.g., pH 9-12) | Low | The free base form is less polar and therefore less soluble in aqueous media. |

| Organic Solvents | ||

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Acetonitrile | Moderately Soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly Soluble | Nonpolar aprotic solvent. |

| Chloroform | Sparingly Soluble | Nonpolar aprotic solvent. |

| Diethyl Ether | Sparingly Soluble | Nonpolar aprotic solvent. |

Experimental Protocol: Solubility Determination

To obtain quantitative solubility data, the following experimental protocol is recommended.

Materials and Equipment

-

This compound (or its hydrochloride salt)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC with UV detector or other suitable analytical instrumentation

-

pH meter

-

Glass vials

-

Solvents of interest (e.g., purified water, buffered solutions at various pH levels, methanol, ethanol, etc.)

Method: Shake-Flask Method

-

Add an excess amount of this compound to a known volume of the desired solvent in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture until equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Express the solubility in units such as mg/mL or mol/L.

Understanding the Mechanism of Action for Thiazole-Based Compounds: A Technical Guide

Abstract: The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and developmental agents. This technical guide provides an in-depth exploration of the primary mechanisms of action for thiazole-based compounds, with a particular focus on their role in oncology. We will dissect key signaling pathways, summarize quantitative activity data, and provide detailed experimental protocols essential for researchers, scientists, and drug development professionals.

Core Mechanisms of Action in Oncology

Thiazole derivatives have emerged as highly potent anticancer agents that act through diverse and specific mechanisms. Their effectiveness often stems from their ability to interact with critical biological targets that regulate cell proliferation, survival, and division.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] Thiazole-based compounds have been developed as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[3]

By targeting the active sites of these enzymes, thiazole derivatives can block the downstream signaling that leads to unchecked cell proliferation and resistance to apoptosis.[1] Some compounds are designed as dual PI3K/mTOR inhibitors, which can prevent the feedback activation of AKT that sometimes occurs when only mTOR is inhibited.[3] The inhibition of this pathway is a central mechanism for many anticancer thiazoles.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Neonicotinoids Using (5-Chlorothiazol-2-YL)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of prominent neonicotinoid insecticides, Thiamethoxam and Clothianidin, utilizing the key intermediate (5-Chlorothiazol-2-YL)methanamine and its derivative, 2-chloro-5-(chloromethyl)thiazole. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Introduction

Neonicotinoids are a significant class of neuroactive insecticides that function by targeting the nicotinic acetylcholine receptors (nAChRs) in insects, leading to nervous system hyperactivation and eventual paralysis and death.[1][2] Their high efficacy, systemic activity in plants, and relatively lower toxicity to mammals have contributed to their widespread use in agriculture.[3] A crucial building block for the synthesis of several second-generation neonicotinoids, particularly those in the thianicotinyl subclass, is this compound and its derivatives. This document outlines the synthetic pathways and detailed protocols for Thiamethoxam and Clothianidin, highlighting the role of this key thiazole intermediate.

Mechanism of Action: Neonicotinoid Interaction with nAChRs

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] By mimicking the action of the neurotransmitter acetylcholine (ACh), they bind to these receptors, which are ligand-gated ion channels.[1] This binding opens the ion channel, leading to an influx of cations and depolarization of the postsynaptic membrane. Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, causing a persistent activation of the receptors. This sustained stimulation leads to the hyperexcitation of the nervous system, resulting in the insect's paralysis and eventual death.[1] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their toxicological profile.[2]

Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole

The precursor for many thianicotinyl neonicotinoids is 2-chloro-5-(chloromethyl)thiazole. While detailed protocols for the synthesis of this compound are less commonly published in the context of direct neonicotinoid synthesis, the following protocol describes the preparation of its derivative, 2-chloro-5-(chloromethyl)thiazole, from 2-chloro-allyl thioisocyanide.

Experimental Protocol: Preparation of 2-chloro-5-(chloromethyl)thiazole

This protocol is adapted from a patented industrial synthesis method.[4]

-

Reaction Setup: In a 500 L enamel reactor, mix 65 kg of 2-chloro-allyl thioisocyanide with 140 kg of carbon tetrachloride.

-

Reaction Execution: The subsequent steps involve a cyclization and chlorination process to form the thiazole ring.

-

Work-up and Purification: Following the reaction, 50 kg of water is added with stirring for 15 minutes. The mixture is allowed to stand for phase separation. The organic phase containing the product is separated, and the solvent is removed under vacuum. The residue is then distilled under high vacuum to yield 2-chloro-5-(chloromethyl)thiazole.

Quantitative Data: Synthesis of 2-chloro-5-(chloromethyl)thiazole

| Parameter | Value | Reference |

| Starting Material | 2-chloro-allyl thioisocyanide | [4] |

| Solvent | Carbon Tetrachloride | [4] |

| Product | 2-chloro-5-(chloromethyl)thiazole | [4] |

| Yield | 84% | [5] |

| Purity | 96% | [5] |

Application 1: Synthesis of Thiamethoxam

Thiamethoxam is a broad-spectrum, systemic insecticide. Its synthesis involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.

Experimental Protocols for Thiamethoxam Synthesis

Below are variations of the synthetic protocol for Thiamethoxam, demonstrating different reaction conditions and reagents.

Protocol 1.A: Synthesis of Thiamethoxam using Potassium Carbonate and a Phase Transfer Catalyst [4][5]

-

Reaction Setup: In a 1000 L enamel reactor, add 350 kg of dimethylformamide (DMF). To this, add 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole.

-

Reaction Execution: Heat the mixture to approximately 65°C. Over a period of 20 to 40 minutes, add 82 kg of potassium carbonate and 1 kg of triethyl benzyl ammonium chloride (TEBA) as a phase transfer catalyst.

-

Work-up and Purification: After the reaction is complete, the crude product is isolated. Further purification can be achieved by recrystallization from methanol to yield pure Thiamethoxam crystals.[4]

Protocol 1.B: Synthesis of Thiamethoxam using N,N-diisopropylethylamine [6]

-

Reaction Setup: In a reaction vessel, add 32.6 g (0.2 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 34.6 g (0.2 mol) of 2-chloro-5-chloromethyl thiazole, and 26.0 g (0.2 mol) of N,N-diisopropylethylamine to a suitable amount of dimethyl carbonate.

-

Reaction Execution: Control the temperature at 40°C and maintain for 1 hour. Monitor the reaction progress by high-performance liquid chromatography (HPLC) until the content of 2-chloro-5-chloromethyl thiazole is less than 1.0%.

-

Work-up and Purification: After the reaction, introduce 2.4 g of ozone for decolorization. Add 25.2 g of water and cool the mixture to 5°C for crystallization. Filter the solid to obtain pure white Thiamethoxam.

Quantitative Data: Thiamethoxam Synthesis

| Protocol | Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Temp. | Time | Yield | Purity | Reference |

| 1.A | 2-chloro-5-(chloromethyl)thiazole | 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | DMF | K₂CO₃ / TEBA | 65°C | - | High | 98% | [4] |

| 1.B | 2-chloro-5-chloromethyl thiazole | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | Dimethyl Carbonate | N,N-diisopropylethylamine | 40°C | 1 hr | 94.2% | 99.4% | [6] |

| - | 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine | Dimethyl Carbonate | K₂CO₃ / Tetramethylammonium hydroxide | 67°C | 50 min | 82% | - | [7] |

Application 2: Synthesis of Clothianidin

Clothianidin is another widely used neonicotinoid insecticide. It can be synthesized from this compound or its derivative, 2-chloro-5-(chloromethyl)thiazole.

Experimental Protocols for Clothianidin Synthesis

Protocol 2.A: Synthesis from this compound [8]

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of 0.48 g of 2-chloro-5-thiazolemethanamine (this compound) and 0.31 g of S-methyl-N-methyl-N'-nitroisothiourea in 3 ml of ethanol.

-

Reaction Execution: Heat the mixture under reflux for 6 hours.

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography using a solvent system of Chloroform/Methanol (20/1) to obtain Clothianidin as crystals.

Protocol 2.B: Synthesis from 2-chloro-5-(chloromethyl)thiazole [9]

-

Reaction Setup: In a 250ml four-necked flask, add 150 ml of DMF, 15.97 g (79 mmol) of 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine, and 27.08 g (196 mmol) of potassium carbonate.

-

Reaction Execution: Control the temperature at 20-25°C and add a solution of 13.35 g (79 mmol) of 2-chloro-5-chloromethylthiazole in DMF dropwise over 30 minutes. After the addition, slowly raise the temperature to 40-50°C. Monitor the reaction by HPLC until the starting triazine is consumed.

-

Intermediate Isolation and Hydrolysis: The intermediate, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine, is formed. This intermediate is then hydrolyzed in diluted hydrochloric acid to yield Clothianidin.[9]

Quantitative Data: Clothianidin Synthesis

| Protocol | Reactant 1 | Reactant 2 | Solvent | Base | Temp. | Time | Yield | Purity | Reference |

| 2.A | This compound | S-methyl-N-methyl-N'-nitroisothiourea | Ethanol | - | Reflux | 6 hrs | - | Crystalline | [8] |

| 2.B | 2-chloro-5-(chloromethyl)thiazole | 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine | DMF | K₂CO₃ | 40-50°C | - | 77% (overall) | - | [10] |

| - | 2-chloro-5-chloromethylthiazole | 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine | Aq. tetra-alkyl ammonium hydroxide | K₂CO₃ | -5 to 60°C | - | High | - | [11] |

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical syntheses should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrobotics.com [chemrobotics.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]

- 6. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]

- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]